Cas no 92623-85-3 (Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-)

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- structure
92623-85-3 structure
Nombre del producto:Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-
Número CAS:92623-85-3
MF:C15H22N2O
Megavatios:246.347983837128
CID:805169
PubChem ID:65833

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Propiedades químicas y físicas

Nombre e identificación

    • Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-
    • (1R,2S)-REL-2-(AMINOMETHYL)-N,N-DIMETHYL-1-PHENYLCYCLOPROPANECARBOXAMIDE HYDROCHLORIDE
    • IXEL
    • F 2207
    • MILNACIPRAN
    • MILNACIPRAN HCL
    • MIDALCIPRAN
    • MIDALCIPRAN HYDROCHLORIDE
    • TOLEDOMIN
    • MILNACIPRAN HYDROCHLORIDE
    • MILNACIPRAN HYDROCHL
    • Milnacipran-d10
    • TN-912
    • Milborn
    • Milnace
    • (1R,2S)-rel-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
    • (±)-Milnacipran
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-(±)- (ZCI)
    • rel-(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide (ACI)
    • Avermilan
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-
    • Impulsor
    • DTXCID8028262
    • HY-B0168
    • CS-0003566
    • UNII-G56VK1HF36
    • (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-
    • CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-
    • N06AX17
    • CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-REL-
    • 96847-55-1
    • F2696
    • ES1O38J3C4
    • DTXSID601025164
    • G56VK1HF36
    • AB00640027_06
    • Milnacipranum
    • Dextromilnacipran
    • NS00005402
    • (-)-milnacipran
    • BDBM86420
    • BRD-K02227374-003-07-1
    • SCHEMBL8099
    • MILNACIPRAN [WHO-DD]
    • MILNACIPRAN PIERRE FABRE MEDICAMENT
    • (1R,2S)-MILNACIPRAN
    • MILNACIPRAN [EMA EPAR]
    • (+-)-cis-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
    • EN300-18531191
    • MILNACIPRAN [MI]
    • (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
    • C16729
    • Milnacipran (INN)
    • HY-14794
    • DA-59410
    • (+-)-Milnacipran
    • NCGC00165825-01
    • D08222
    • 92623-85-3
    • CAS_92623-85-3
    • MILNACIPRAN [VANDF]
    • (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenyl-cyclopropane-1-carboxamide
    • Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-(+-)-
    • F-2696
    • CHEBI:94468
    • Milnacipran [INN:BAN]
    • (1RS,2SR)-2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYLCYCLOPROPANECARBOXAMIDE
    • CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R-CIS)-
    • CHEMBL252923
    • Milnacipranum [Latin]
    • DTXSID3048287
    • F2207
    • Milnacipran [INN]
    • F0F
    • UNII-ES1O38J3C4
    • Q421058
    • Milnacipranum (Latin)
    • Renchi: 1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1
    • Clave inchi: GJJFMKBJSRMPLA-HIFRSBDPSA-N
    • Sonrisas: C([C@@]1(C[C@@H]1CN)C1C=CC=CC=1)(=O)N(CC)CC

Atributos calculados

  • Calidad precisa: 246.17300
  • Masa isotópica única: 246.173
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 5
  • Complejidad: 295
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 46.3A^2
  • Xlogp3: 1.4

Propiedades experimentales

  • Color / forma: solid
  • Denso: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de ebullición: 393°Cat760mmHg
  • Punto de inflamación: 191.5°C
  • índice de refracción: 1.553
  • Disolución: Slightly soluble (9.6 g/l) (25 º C),
  • PSA: 46.33000
  • Logp: 2.47170

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Información de Seguridad

  • Número de transporte de mercancías peligrosas:UN 2811 6.1/PG 3
  • Wgk Alemania:3
  • Código de categoría de peligro: 22
  • Rtecs:GZ1014010
  • Señalización de mercancías peligrosas: Xn
  • Condiciones de almacenamiento:Please store the product under the recommended conditions in the Certificate of Analysis.

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- PrecioMás >>

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Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Process for the preparation of milnacipran hydrochloride
, India, , ,

Synthetic Routes 2

Condiciones de reacción
Referencia
In vivo and in vitro olefin cyclopropanation catalyzed by engineered and chimeric heme enzymes
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Toluene ;  30 min, rt; 1 h, rt
Referencia
An improved process for the preparation of 1-aryl-2-aminomethylcyclopropanecarboxamide derivatives, their isomers and salts
, India, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol
Referencia
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants
Bonnaud, Bernard; Cousse, Henri; Mouzin, Gilbert; Briley, Mike; Stenger, Antoine; et al, Journal of Medicinal Chemistry, 1987, 30(2), 318-25

Synthetic Routes 5

Condiciones de reacción
Referencia
Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts via salt resolution
, India, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
Referencia
A process for the preparation of levomilnacipran
, Italy, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Methylamine Solvents: Toluene ,  Water ;  24 h, 20 - 30 °C
Referencia
Improved process for the preparation of (Z)-2-aminomethyl-1-phenyl-N,N-diethylcyclopropanecarboxamide
, India, , ,

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Methylamine Solvents: Toluene ,  Water ;  24 h, 20 - 30 °C
Referencia
Method for preparation of (Z)-2-oxo-1-phenyl--3-oxabicyclo[3,1,0]hexane via condensation of 2-phenylacetonitrile and 2-(chloromethyl)oxiane
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, rt
Referencia
Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents
Richter, Matthieu J. R. ; Zecri, Frederic J.; Briner, Karin; Schreiber, Stuart L., Angewandte Chemie, 2022, 61(38),

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Methylamine ;  2 h, rt
Referencia
An improved process for the preparation of milnacipran and salts thereof
, India, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Methylamine Solvents: Water ;  rt; rt → 45 °C; 2 h, 40 - 45 °C
Referencia
Process for preparation of milnacipran intermediate and its use in preparation of pure milnacipran
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Methylamine Solvents: Toluene ,  Water ;  10 - 15 °C; 20 h, 25 - 30 °C
Referencia
process for preparation milnacipran crystalline form G via treatment of the phthalimide derivative with methylamine in an organic solvent
, United States, , ,

Synthetic Routes 13

Condiciones de reacción
Referencia
Toward a Large-Scale Approach to Milnacipran Analogues Using Diazo Compounds in Flow Chemistry
Muller, Simon T. R.; Murat, Aurelien; Hellier, Paul; Wirth, Thomas, Organic Process Research & Development, 2016, 20(2), 495-502

Synthetic Routes 14

Condiciones de reacción
Referencia
Synthesis and characterization of process related impurities of (±)-milnacipran
Gopal, P. Raja; Prabakar, A. Christy; Chandrashekar, E. R. R.; Bhaskar, B. Vijaya; Somaiah, P. Veera, Journal of the Chinese Chemical Society (Weinheim, 2013, 60(6), 639-644

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  pH 10.5, rt
Referencia
Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts via salt resolution
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
Milnacipran as a challenging example of aminomethyl substrate for lipase-catalyzed kinetic resolution
Sanfilippo, Claudia; Nicolosi, Giovanni; Patti, Angela, Journal of Molecular Catalysis B: Enzymatic, 2014, 104, 82-86

Synthetic Routes 17

Condiciones de reacción
Referencia
Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts
, United States, , ,

Synthetic Routes 18

Condiciones de reacción
Referencia
Preparation of milnacipran hydrochloride and intermediates thereof
Anonymous, IP.com Journal, 2012, 12,

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Raw materials

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Preparation Products

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Literatura relevante

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